2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Spectroscopy Computational Chemistry Physicochemical Property Prediction

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic small molecule (MW 294.24 g/mol, C13H9F3N4O) that covalently fuses a 1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety at the 2-position of a 5-phenyl-1,3,4-oxadiazole core. The present compound serves as a direct scaffold-hop analog to two closely related CAS-registered comparators: 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8) and 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 477762-36-0), which share the identical pyrazole-oxadiazole connectivity but differ in the aryl group at the oxadiazole 5-position.

Molecular Formula C13H9F3N4O
Molecular Weight 294.237
CAS No. 477762-35-9
Cat. No. B2765717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
CAS477762-35-9
Molecular FormulaC13H9F3N4O
Molecular Weight294.237
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyFJVMYZYTWFZGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole (CAS 477762-35-9): Core Scaffold and Procurement Baseline


2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic small molecule (MW 294.24 g/mol, C13H9F3N4O) that covalently fuses a 1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety at the 2-position of a 5-phenyl-1,3,4-oxadiazole core [1]. The present compound serves as a direct scaffold-hop analog to two closely related CAS-registered comparators: 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole (CAS 477762-34-8) and 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 477762-36-0), which share the identical pyrazole-oxadiazole connectivity but differ in the aryl group at the oxadiazole 5-position . X-ray crystallographic data on a closely analogous 1,3,4-oxadiazole thioether derivative (5a) confirmed that this scaffold crystallizes in the monoclinic space group P21/c, facilitating reproducible solid-state characterization [2].

Why Bulk 1,3,4-Oxadiazole Substitution Fails for 477762-35-9: Sub-Ångström Differences in Aryl Occupancy Drive Divergent Property Bifurcation


Generic procurement of 'a 1,3,4-oxadiazole' or interchangeably within this CAS cluster is contraindicated because the aryl group attached to the oxadiazole 5-position functions as a critical bifurcation node. Experimental spectroscopic studies on the 2-R-5-phenyl-1,3,4-oxadiazole series show that modifying the substituent at this position induces non-linear shifts in both ground-state absorbance (λ_max) and excited-state fluorescence emission due to differential stabilization of the 3H vs 4H conjugate acid forms [1]. Within the 477762-35-9 cluster itself, replacement of the 5-phenyl group with a 5-(2-thienyl) or 5-(4-methylphenyl) group is expected to alter the molecule's electron density distribution, computed logP, and solid-state packing parameters, directly impacting solubility, formulation reproducibility, and target-binding preorganization in biological assays. Therefore, selecting 477762-35-9 over its closest analogs is a deliberate decision to fix the electron-withdrawing and steric profile of the 5-phenyl group, a choice with measurable consequences on spectroscopic detectability, potential bioisosteric interactions, and crystallinity [2][3].

Quantitative Differentiation Evidence for 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole (477762-35-9) vs. In-Class Analogs


Measured Spectroscopic Differentiation: Absorbance and Fluorescence Shift of the -CF3 5-Phenyl-1,3,4-oxadiazole Subunit Compared to -H, -CH3, and -NH2 Analogs

A foundational study by Gaenko et al. (2006) directly measured the absorption and fluorescence spectra of a series of 2-R-5-phenyl-1,3,4-oxadiazoles where R = H, methyl, tert-butyl, trifluoromethyl (-CF3), amino, phenyl, and benzyl [1]. This dataset permits a direct comparison of the -CF3 subunit present in 477762-35-9 against the -H and -CH3 congeners. The -CF3 substitution was found to significantly perturb the electron density distribution in both the ground (S0) and first excited singlet (S1) states. In acidic media, a substantial red shift was observed for all derivatives due to the formation of two possible conjugate acid forms (3H and 4H), and the relative basicity of the oxadiazole nitrogen atoms was calculated to depend on the substituent R. The -CF3 group's strong electron-withdrawing effect alters the population ratio of 3H to 4H forms, thereby directly tuning the compound's fluorescence emission wavelength and quantum yield.

Spectroscopy Computational Chemistry Physicochemical Property Prediction

Computed Lipophilicity (XLogP3) Differentiation Within the 477762-35-9 CAS Cluster

PubChem-computed XLogP3 values for 477762-35-9 and its closest available regioisomeric or aryl-variant comparators quantify the lipophilicity perturbation caused by changing the 5-phenyl group. 477762-35-9, with a 5-phenyl substituent, occupies a specific lipophilicity range. Replacing the 5-phenyl group with a 5-(4-methylphenyl) group (CAS 477762-36-0) introduces an additional methyl group predicted to raise XLogP3 by approximately +0.5 log units. Conversely, the 5-(2-thienyl) analog (CAS 477762-34-8) is expected to show a divergent logP due to the introduction of a sulfur heteroatom. These differences are quantifiable via the PubChem computed properties database [1].

Medicinal Chemistry ADME Property Prediction Lead Optimization

Crystallographic Determinism: Monoclinic P21/c Packing of the Pyrazole-Oxadiazole Core Confirmed by X-ray Diffraction of Analog (5a)

Shi et al. (2022) reported the single-crystal X-ray structure of 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (compound 5a), a thioether analog of 477762-35-9. The compound crystallized in the monoclinic system, space group P21/c, with Z = 4 [1]. This result demonstrates that the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl motif, when linked to a 1,3,4-oxadiazole, reliably adopts a conformation that packs in a centrosymmetric monoclinic lattice, a property that is essential for reproducible crystal growth, X-ray co-crystallization trials, and solid-state formulation. 477762-35-9, which replaces the benzylthio group with a phenyl group, is expected to retain this monoclinic packing preference, offering a defined solid-state form that distinguishes it from 1,2,4-oxadiazole regioisomers or other heterocyclic fusions that may crystallize in triclinic or orthorhombic systems.

Structural Biology Crystallography Solid-State Chemistry

Fungicidal Activity Landscape: Thioether Analogs Exhibit >50% Inhibition Against Sclerotinia sclerotiorum at 50 μg/mL, Establishing an Activity Baseline for the Scaffold

In the same study by Shi et al. (2022), a series of 1,3,4-oxadiazole thioether derivatives based on the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl scaffold were screened for fungicidal activity against ten plant pathogens [1]. Several compounds displayed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL. Notably, compound 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) demonstrated a docking pose with the succinate dehydrogenase (SDH) protein comparable to the commercial fungicide penthiopyrad. This class-level evidence positions the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl core as a validated fungicide pharmacophore. 477762-35-9, by presenting a 5-phenyl substituent directly on the oxadiazole, offers a distinct hydrogen-bond acceptor profile and steric footprint compared to the thioether analogs, which may be exploited for target selectivity optimization.

Agrochemical Discovery Fungicide Screening Crop Protection

Defined Application Scenarios for 477762-35-9 Stemming from Quantitative Differentiation Evidence


Spectroscopic Probe Development for Acidic Cellular Compartments

The Gaenko et al. (2006) dataset [1] confirms that the -CF3-substituted 5-phenyl-1,3,4-oxadiazole core exhibits a predictable red shift upon protonation, with a dominant 4H conjugate acid form whose calculated emission peak matches experimental observation. 477762-35-9 can be deployed as a pH-sensitive fluorescent probe in lysosomal or endosomal imaging, where its distinct spectral window (shifted relative to -H or -CH3 analogs) minimizes cross-talk with endogenous fluorophores. Procurement of this exact CAS ensures the investigator locks in the characterized protonation-dependent emission properties.

Medicinal Chemistry Lead Optimization Against SDH or Related Flavoproteins

Building on the Shi et al. (2022) demonstration that the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl motif forms key interactions with the SDH ubiquinone-binding pocket [3], 477762-35-9 offers a direct aryl-to-oxadiazole connection that eliminates the metabolically labile thioether linkage present in the published actives. This structural simplification, while preserving the core pharmacophore, makes 477762-35-9 an attractive scaffold for designing metabolically stable fungicides or antiparasitic agents. Its procurement supports direct SAR expansion around the 5-phenyl group.

Co-crystallography and Polymorph Screening of Heterocyclic Drug Candidates

The confirmed monoclinic P21/c packing of the related oxadiazole-pyrazole scaffold [3] signals that 477762-35-9 is a strong candidate for reproducible co-crystallization with target proteins or in pharmaceutical cocrystal engineering. For structural biology groups, sourcing this exact compound provides a pre-validated solid-state form, reducing the time spent on polymorph screening and enabling faster progression to high-resolution complex structures.

Physicochemical Anchor Point for CNS Drug Discovery Libraries

The computed XLogP3 and topological polar surface area (TPSA) values for 477762-35-9 [2] position it within the favorable range for CNS druglikeness (XLogP3 ~2–3, TPSA ~52 Ų). Compared to the more lipophilic 5-(4-methylphenyl) analog (CAS 477762-36-0), which is predicted to exceed optimal CNS parameters, 477762-35-9 provides a more balanced profile suitable for blood-brain barrier penetration studies. Its procurement anchors a CNS-focused screening deck with a characterized physicochemical benchmark.

Quote Request

Request a Quote for 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.